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Foundational

An In-depth Technical Guide to 2-[(2,2-Dimethylpropyl)amino]acetic Acid (Neopentylglycine)

For Researchers, Scientists, and Drug Development Professionals Foreword This technical guide provides a comprehensive overview of the chemical structure, synthesis, properties, and applications of 2-[(2,2-Dimethylpropyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the chemical structure, synthesis, properties, and applications of 2-[(2,2-Dimethylpropyl)amino]acetic acid, an unnatural amino acid commonly known as neopentylglycine. As a sterically hindered building block, neopentylglycine offers unique advantages in the design of peptides and peptidomimetics with enhanced stability and specific conformational properties. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, providing both foundational knowledge and practical insights into the utility of this compound.

Molecular Structure and Identification

2-[(2,2-Dimethylpropyl)amino]acetic acid is a derivative of glycine, the simplest proteinogenic amino acid, in which one of the alpha-amino protons is replaced by a neopentyl group. This bulky, aliphatic side chain is the defining feature of the molecule, imparting significant steric hindrance and lipophilicity.

The hydrochloride salt is a common form of this compound, and its details are often reported in chemical databases.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-[(2,2-Dimethylpropyl)amino]acetic acid
Common Name Neopentylglycine
CAS Number 1989671-55-7 (for hydrochloride salt)[1]
Molecular Formula C₇H₁₅NO₂ (free amino acid)
Molecular Weight 145.20 g/mol (free amino acid)
SMILES O=C(O)CNCC(C)(C)C
InChI InChI=1S/C7H15NO2/c1-7(2,3)4-8-5-6(9)10/h8H,4-5H2,1-3H3,(H,9,10)

digraph "Neopentylglycine_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=5000];
node [shape=plaintext];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; O1 [label="O", pos="2.3,0.8!"]; O2 [label="OH", pos="2.3,-0.8!"]; N1 [label="NH", pos="-0.8,0.8!"]; C3 [label="CH2", pos="-2.2,0.8!"]; C4 [label="C", pos="-3.2,0!"]; C5 [label="CH3", pos="-4.5,0.8!"]; C6 [label="CH3", pos="-4.5,-0.8!"]; C7 [label="CH3", pos="-2.8,-1.2!"]; H_alpha [label="H", pos="-0.5,-0.8!"]; H_alpha2 [label="H", pos="0.5,-0.8!"];

// Bonds C1 -- C2 [len=1.5]; C2 -- O1 [len=1.2, style=double]; C2 -- O2 [len=1.5]; C1 -- N1 [len=1.5]; N1 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C4 -- C6 [len=1.5]; C4 -- C7 [len=1.5]; C1 -- H_alpha [style=invis]; C1 -- H_alpha2 [style=invis]; }graphy (TLC). 4. Workup: Upon completion, remove the water under reduced pressure using a rotary evaporator. The resulting crude product, a mixture of the desired amino acid and neopentylammonium chloride, can be purified. 5. Purification: The crude product is washed with a suitable organic solvent like acetone to remove unreacted starting materials and byproducts. The final product can be obtained by acidification with hydrochloric acid to a low pH (e.g., pH 2) followed by slow evaporation or recrystallization.

digraph "Synthesis_Nucleophilic_Substitution" {
  rankdir=LR;
  node [shape=box, style=rounded, fontname="Helvetica", fontsize=10];
  edge [fontname="Helvetica", fontsize=10];

  start [label="Neopentylamine + Chloroacetic Acid"];
  reaction [label="Aqueous Solution\n(Water)", shape=ellipse];
  product [label="2-[(2,2-Dimethylpropyl)amino]acetic acid"];

  start -> reaction [label="Nucleophilic Substitution"];
  reaction -> product;
}

Caption: Workflow for the synthesis of neopentylglycine via nucleophilic substitution.

Synthesis via Reductive Amination

Reductive amination of glyoxylic acid with neopentylamine offers an alternative route to neopentylglycine. This method involves the formation of an intermediate imine, which is then reduced in situ to the secondary amine.

Experimental Protocol:

  • Imine Formation: In a suitable solvent such as methanol, dissolve glyoxylic acid (1 equivalent). Add neopentylamine (1-1.2 equivalents) and stir the mixture at room temperature to form the corresponding imine.

  • Reduction: To the solution containing the imine, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions. The choice of reducing agent depends on the pH and stability of the reactants.

  • Reaction Monitoring: The reaction is typically stirred at room temperature for several hours to overnight. Progress can be monitored by TLC or LC-MS.

  • Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an appropriate workup procedure, which may involve pH adjustment and extraction, followed by purification by chromatography or recrystallization to yield the final product.

Physicochemical Properties

The physicochemical properties of 2-[(2,2-Dimethylpropyl)amino]acetic acid are largely influenced by the bulky neopentyl group, which increases its lipophilicity compared to glycine. The following table summarizes some of the key calculated physicochemical properties.

Table 2: Physicochemical Properties of Neopentylglycine (Calculated)

PropertyValueSource
Molecular Weight 145.20 g/mol -
logP (Octanol/Water Partition Coefficient) 0.82Cheméo [2]
Boiling Point (at 760 mmHg) 244.9 °CCheméo [2]
Melting Point 225.8 °CCheméo [2]
Water Solubility 1.83 g/LCheméo [2]

Note: The properties listed above are predicted values and should be confirmed by experimental data.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)
  • -CH₂- (glycine backbone): A singlet is expected for the methylene protons of the glycine backbone.

  • -CH₂- (neopentyl group): A singlet is expected for the methylene protons adjacent to the nitrogen.

  • -C(CH₃)₃ (tert-butyl group): A sharp singlet integrating to nine protons is characteristic of the tert-butyl group.

  • -NH- and -OH: These protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration. In D₂O, these peaks will exchange and disappear.

¹³C NMR Spectroscopy (Predicted)
  • C=O (Carboxyl): The carbonyl carbon will appear downfield, typically in the range of 170-180 ppm.

  • -CH₂- (glycine backbone): The alpha-carbon of the glycine moiety.

  • -CH₂- (neopentyl group): The methylene carbon of the neopentyl group.

  • -C(CH₃)₃ (quaternary carbon): The quaternary carbon of the tert-butyl group.

  • -C(CH₃)₃ (methyl carbons): The three equivalent methyl carbons of the tert-butyl group will give a single resonance.

Infrared (IR) Spectroscopy (Predicted)
  • O-H stretch (Carboxylic Acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • N-H stretch (Secondary Amine): A moderate absorption band around 3300-3500 cm⁻¹.

  • C-H stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ due to the C-H stretching of the methylene and methyl groups.

  • C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1750 cm⁻¹.

  • N-H bend (Secondary Amine): An absorption band in the region of 1550-1650 cm⁻¹.

Mass Spectrometry (Predicted)

In electrospray ionization mass spectrometry (ESI-MS), the molecule is expected to be readily observed as the protonated molecular ion [M+H]⁺ in positive ion mode and the deprotonated molecular ion [M-H]⁻ in negative ion mode. High-resolution mass spectrometry would provide an accurate mass measurement, confirming the elemental composition.

Applications in Drug Development

The incorporation of unnatural amino acids with sterically demanding side chains, such as neopentylglycine, is a powerful strategy in medicinal chemistry and peptide drug design. The bulky and hydrophobic neopentyl group can impart several desirable properties to a peptide or small molecule.

Enhanced Proteolytic Stability

The steric bulk of the neopentyl group can shield the adjacent peptide bonds from enzymatic cleavage by proteases. This increased resistance to degradation can significantly prolong the in vivo half-life of peptide-based therapeutics.

Conformational Constraint

The neopentyl group can restrict the conformational freedom of the peptide backbone, favoring specific secondary structures such as β-turns. [3]By inducing a particular conformation, it is possible to design peptides with higher affinity and selectivity for their biological targets. This pre-organization of the peptide into its bioactive conformation reduces the entropic penalty of binding.

Modulation of Physicochemical Properties

The lipophilic nature of the neopentyl group can enhance the membrane permeability of peptides, which is often a major hurdle in the development of orally bioavailable peptide drugs. By fine-tuning the overall lipophilicity of a peptide through the incorporation of residues like neopentylglycine, it is possible to improve its pharmacokinetic profile.

Use in Peptidomimetics and Peptoids

Neopentylglycine is a valuable building block for the synthesis of peptidomimetics and peptoids, which are classes of compounds that mimic the structure and function of peptides but have improved drug-like properties. [4]The neopentyl side chain can be readily incorporated into these scaffolds to explore structure-activity relationships and optimize biological activity.

Applications_in_Drug_Development Neopentylglycine 2-[(2,2-Dimethylpropyl)amino]acetic acid (Neopentylglycine) Stability Enhanced Proteolytic Stability Neopentylglycine->Stability Steric Shielding Conformation Conformational Constraint (e.g., β-turns) Neopentylglycine->Conformation Steric Hindrance Properties Modulation of Physicochemical Properties (Increased Lipophilicity) Neopentylglycine->Properties Hydrophobic Side Chain Peptidomimetics Building Block for Peptidomimetics & Peptoids Neopentylglycine->Peptidomimetics Versatile Moiety

Caption: Key applications of neopentylglycine in drug development.

Conclusion

2-[(2,2-Dimethylpropyl)amino]acetic acid, or neopentylglycine, is a valuable synthetic amino acid that offers medicinal chemists a tool to rationally design peptides and peptidomimetics with improved therapeutic potential. Its defining feature, the sterically demanding neopentyl group, can be strategically employed to enhance proteolytic stability, enforce specific conformations, and modulate physicochemical properties. The synthetic accessibility of neopentylglycine, coupled with its significant impact on molecular properties, ensures its continued importance in the field of drug discovery and development. Further research into the precise conformational effects and pharmacokinetic benefits of incorporating neopentylglycine into various peptide scaffolds will undoubtedly lead to the development of novel and more effective therapeutic agents.

References

  • Cheméo. (n.d.). Chemical Properties of Neopentylglycine (CAS 106247-35-2). Retrieved from [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. (2023). [Link]

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. (2010). [Link]

  • Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI beta-Turn Mimics with 5-tert-Butylproline. PubMed. (1996). [Link]

Sources

Exploratory

Technical Whitepaper: N-Neopentylglycine (Nnp) Derivatives in Peptidomimetic Design

Topic: Physicochemical Properties of N-Neopentylglycine Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary N-neopentylglycine (Nnp) represen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of N-Neopentylglycine Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

N-neopentylglycine (Nnp) represents a critical monomeric unit in the engineering of peptoids (poly-N-substituted glycines). Distinguished by its bulky, hydrophobic neopentyl side chain (


), Nnp serves as a steric enforcer  and lipophilicity enhancer  without introducing chiral centers. This whitepaper analyzes the physicochemical behavior of Nnp derivatives, focusing on their unique ability to modulate amide bond cis/trans equilibria, enhance proteolytic stability, and facilitate membrane permeability in drug discovery campaigns.

Molecular Architecture & Steric Analysis

The Nnp monomer is an N-substituted glycine where the side chain is a neopentyl group (2,2-dimethylpropyl). Unlike standard amino acids where side chains branch from the


-carbon, Nnp (like all peptoids) bears its side chain on the backbone nitrogen.[1]
Structural Comparison

The steric profile of Nnp is defined by


-branching relative to the backbone nitrogen. This architecture distinguishes it from other common hydrophobic peptoid monomers:
MonomerAbbreviationSide Chain StructureBranching PositionSteric Impact
N-Neopentylglycine Nnp


(Beta)
High bulk; distal steric clash.
N-Isobutylglycine Nleu


(Beta)
Moderate bulk; flexible.
N-tert-butylglycine Ntb


(Alpha)
Extreme bulk; restricts rotation.
N-(S)-1-phenylethyl Nspe


(Alpha)
Chiral; helix-inducing.[2]
Conformational Dynamics (Cis/Trans Equilibrium)

The tertiary amide bond in peptoids lacks the hydrogen bond donor of peptides, leading to a more flexible backbone.[3][4] However, the equilibrium between cis (


) and trans (

) amide conformers is heavily influenced by the side chain's steric demand.
  • Mechanism: In N-substituted glycines, the energy difference between cis and trans states is smaller than in peptides (

    
     kcal/mol vs. 
    
    
    
    kcal/mol).
  • Nnp Specificity: The bulky tert-butyl group at the

    
    -position of the Nnp side chain creates significant steric repulsion with the carbonyl oxygen in the trans conformation. This steric pressure shifts the equilibrium, often increasing the population of the cis conformer (
    
    
    
    ) compared to linear alkyl side chains. This property is exploited to pre-organize oligomers into specific secondary structures, such as polyproline type-I helices or collagen-like triple helices.

CisTrans cluster_0 Amide Bond Equilibrium cluster_1 Nnp Structural Impact Trans Trans (Z) Isomer (Side chain & Carbonyl anti) Cis Cis (E) Isomer (Side chain & Carbonyl syn) Trans->Cis Steric Repulsion (Neopentyl vs Carbonyl) Helix Helix Stabilization (Polyproline Type I / Triple Helix) Cis->Helix Pre-organization Sterics High β-Branching Bulk Sterics->Cis Favors

Figure 1: The influence of the bulky neopentyl group on the cis/trans amide equilibrium, favoring conformations essential for secondary structure formation.

Physicochemical Profile

Lipophilicity & Membrane Permeability

Nnp is highly lipophilic. The neopentyl group adds significant hydrophobic surface area without introducing hydrogen bond donors.

  • LogP Impact: Incorporation of Nnp residues significantly increases the partition coefficient (LogP) of the oligomer.

  • Permeability: The high lipophilicity, combined with the lack of backbone hydrogen bond donors (which reduces desolvation penalty), makes Nnp-rich peptoids excellent candidates for crossing cell membranes via passive diffusion.

Solubility
  • Aqueous: Homoligomers of Nnp are generally insoluble in water due to the high hydrophobic content.

  • Organic: Highly soluble in common organic synthesis solvents (DMF, DCM, Acetonitrile, Methanol).

  • Formulation Strategy: To achieve water solubility in Nnp-containing bioactive sequences, researchers typically intersperse cationic residues (e.g., N-(2-aminoethyl)glycine) or use polar end-capping groups.

Proteolytic Stability

Nnp derivatives exhibit near-total resistance to proteases. The displacement of the side chain to the nitrogen atom prevents recognition by standard serine proteases and metalloproteases, which require the


-chiral amide geometry for substrate binding and cleavage.

Experimental Protocols

Solid-Phase Sub-Monomer Synthesis

The most robust method for synthesizing Nnp-containing peptoids is the "sub-monomer" approach. This iterative two-step cycle avoids the difficult coupling of N-alkylated amino acids.

Reagents:

  • Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid).

  • Acylation Cocktail: 0.6 M Bromoacetic acid + 0.6 M N,N'-Diisopropylcarbodiimide (DIC) in DMF.

  • Displacement Reagent: 1.0–1.5 M Neopentylamine in DMF.

    • Note: Neopentylamine (CAS: 5813-64-9) is a primary amine. Despite the bulky t-butyl group, the amine is primary and nucleophilic, but the steric bulk is proximal enough to require optimized displacement times.

Protocol Workflow:

  • Swelling: Swell resin in DMF for 20 min.

  • Fmoc Deprotection (if initial): 20% Piperidine/DMF (2 x 10 min).

  • Step A: Acylation

    • Add Acylation Cocktail to resin.

    • Incubate: 30 - 60 minutes at Room Temperature (RT).

    • Wash: DMF (3x), DCM (3x), DMF (3x).

  • Step B: Displacement (The Critical Step)

    • Add 1.5 M Neopentylamine in DMF.

    • Incubate: 60 - 120 minutes at RT (or 30 min at 35°C). Extended time is recommended compared to linear amines due to steric drag.

    • Wash: DMF (3x), DCM (3x), DMF (3x).

  • Repeat: Cycle Steps A and B for desired length.

  • Cleavage: 95% TFA / 2.5% TIS / 2.5%

    
     for 2 hours.
    

Synthesis Start Resin-Bound Amine Acylation Step 1: Acylation (Bromoacetic Acid + DIC) 30-60 min Start->Acylation Inter Resin-Bound Bromide Acylation->Inter Displacement Step 2: Displacement (Neopentylamine 1.5M) 60-120 min Inter->Displacement SN2 Reaction Product Resin-Bound Nnp Residue Displacement->Product Product->Acylation Next Cycle

Figure 2: Sub-monomer synthesis cycle for N-neopentylglycine residues. Note the extended displacement time.

Quantitative Data Summary

PropertyValue / CharacteristicRelevance
Molecular Weight (Residue) 127.19 g/mol Mass spec characterization (

).
Side Chain

Hydrophobic core formation.
LogP (Monomer) ~2.5 (Estimated)High membrane permeability potential.
Cis/Trans Ratio (

)
~1.0 - 2.0 (Solvent dependent)Higher cis population than linear alkyls; favors helix/turn.
Proteolytic Half-life > 24 hours (in serum)Excellent metabolic stability.

References

  • Zuckermann, R. N., et al. (1992).[5] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society. Link

  • Culf, A. S., & Ouellette, R. J. (2010). "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules. Link

  • Qiu, R., et al. (2023). "Cis-trans isomerization of peptoid residues in the collagen triple-helix." Nature Communications. Link

  • Gorske, B. C., & Blackwell, H. E. (2006). "Interception of Quorum Sensing in Staphylococcus aureus: A New Niche for Peptoids." Journal of the American Chemical Society. (Discusses bulky side chains in peptoids). Link

Sources

Foundational

CAS registry number for 2-[(2,2-Dimethylpropyl)amino]acetic acid

Executive Summary & Chemical Identity[1] 2-[(2,2-Dimethylpropyl)amino]acetic acid , commonly referred to as -Neopentylglycine , is a specialized amino acid derivative characterized by a bulky neopentyl group attached to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

2-[(2,2-Dimethylpropyl)amino]acetic acid , commonly referred to as


-Neopentylglycine , is a specialized amino acid derivative characterized by a bulky neopentyl group attached to the amine nitrogen of glycine. Unlike "neopentylglycine" (2-amino-4,4-dimethylpentanoic acid), which modifies the carbon backbone, this compound is an 

-substituted glycine used primarily in the synthesis of peptoids (poly-

-substituted glycines) and as a steric modifier in medicinal chemistry.

Its bulky hydrophobic side chain confers resistance to proteolytic degradation and enhances lipophilicity, making it a critical building block for peptidomimetics and stable drug analogs.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyDetail
IUPAC Name 2-[(2,2-Dimethylpropyl)amino]acetic acid
Common Synonyms

-Neopentylglycine;

-(2,2-Dimethylpropyl)glycine
CAS Registry Number 1989671-55-7 (Hydrochloride salt)Note: The free acid is often generated in situ or referenced as the parent of this salt.
Molecular Formula

Molecular Weight 145.20 g/mol (Free Acid); 181.66 g/mol (HCl Salt)
SMILES CC(C)(C)CNCC(=O)O
Appearance White to off-white crystalline solid (HCl salt)
Solubility Soluble in water, methanol; sparingly soluble in non-polar solvents.

CRITICAL DISAMBIGUATION: Do not confuse this compound with L-


-Neopentylglycine  (CAS 57224-50-7), which is a carbon-chain isomer (2-amino-4,4-dimethylpentanoic acid). The CAS 1989671-55-7  specifically refers to the 

-alkylated variant described in this guide.

Applications in Drug Discovery[6][7][9][10]

The neopentyl group is a "privileged structure" in drug design due to its unique combination of steric bulk and lipophilicity without aromaticity.

Peptoid Engineering

In peptoid synthesis, the side chain is attached to the nitrogen rather than the


-carbon. 

-Neopentylglycine introduces a permanent "kink" in the backbone and eliminates the amide hydrogen, rendering the resulting bond resistant to standard proteases.
  • Proteolytic Stability: The

    
    -substitution prevents hydrogen bonding donors, reducing aggregation and enzymatic cleavage.
    
  • Conformational Control: The bulky tert-butyl tail forces specific dihedral angles, useful for mimicking secondary structures like helices without the metabolic liability of natural peptides.

Lipophilic Modification

Incorporating this moiety into drug candidates increases


 (lipophilicity) while maintaining water solubility through the zwitterionic glycine core. This balance is essential for optimizing membrane permeability in oral drug delivery.

Synthetic Pathway: Reductive Amination

The most robust and "trustworthy" method for synthesizing 2-[(2,2-Dimethylpropyl)amino]acetic acid is the Reductive Amination of pivalaldehyde (trimethylacetaldehyde) with glycine. This route avoids the over-alkylation issues common with direct alkylation using neopentyl halides.

Mechanistic Flow (DOT Diagram)

SynthesisPathway Pivalaldehyde Pivalaldehyde (2,2-Dimethylpropanal) Imine Intermediate Imine (Schiff Base) Pivalaldehyde->Imine Condensation (-H2O) Glycine Glycine / Glycine Ester Glycine->Imine Product N-Neopentylglycine (Target) Imine->Product Reduction (Hydride transfer) ReducingAgent Reducing Agent (NaBH3CN or H2/Pd) ReducingAgent->Imine Reagent

Figure 1: Reductive amination pathway. The steric bulk of the neopentyl group favors the formation of the mono-alkylated product over di-alkylation.

Experimental Protocol

Objective: Synthesis of 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride via reductive amination.

Materials
  • Reactants: Glycine methyl ester hydrochloride (1.0 eq), Pivalaldehyde (1.1 eq).

  • Reagents: Sodium cyanoborohydride (

    
    , 1.5 eq), Acetic acid (catalytic), Methanol (solvent).
    
  • Workup: 1M NaOH, Dichloromethane (DCM), HCl in dioxane.

Step-by-Step Methodology
  • Imine Formation:

    • Dissolve Glycine methyl ester HCl (10 mmol) in anhydrous Methanol (30 mL).

    • Add Pivalaldehyde (11 mmol) and stir at room temperature for 30 minutes.

    • Note: The solution may warm slightly. Ensure the flask is vented if using large scales.

  • Reduction:

    • Cool the solution to 0°C.

    • Cautiously add Sodium cyanoborohydride (15 mmol) in small portions.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Validation: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The imine spot should disappear.

  • Hydrolysis (to Free Acid):

    • If the ester was used:[1] Add 1M NaOH (20 mL) directly to the reaction mixture.

    • Stir for 2 hours at room temperature to hydrolyze the methyl ester.

  • Workup & Purification:

    • Concentrate the methanol under reduced pressure.

    • Acidify the aqueous residue to pH ~2 using 1M HCl.

    • Wash with DCM to remove unreacted aldehyde/alcohol byproducts.

    • Adjust aqueous layer to pH 7 (isoelectric point) and concentrate to dryness or use ion-exchange chromatography (Dowex 50W) for desalting.

    • For HCl Salt: Dissolve the crude product in minimal ethanol and treat with 4M HCl in dioxane. Precipitate with diethyl ether.

  • Characterization (Expected Data):

    • 1H NMR (

      
      ): 
      
      
      
      3.85 (s, 2H,
      
      
      ), 2.95 (s, 2H,
      
      
      ), 1.05 (s, 9H,
      
      
      ).
    • MS (ESI): m/z 146.1

      
      .
      

Analytical Quality Control

To ensure the integrity of the synthesized compound for pharmaceutical use, the following QC parameters must be met.

TestMethodAcceptance Criteria
Identity 1H-NMR (D2O)Matches reference structure; no aldehyde peaks.
Purity HPLC (C18 column)> 98.0% (Area %)
Water Content Karl Fischer< 1.0% (unless hydrate specified)
Chloride Content Titration (

)
19.3% - 19.7% (Theoretical for HCl salt)
Structural Validation Logic

The singlet at ~2.95 ppm in the proton NMR is the diagnostic signal for the methylene group adjacent to the neopentyl center. If this signal is split or shifted significantly, it may indicate incomplete reduction or rearrangement.

References

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-[(2,2-Dimethylpropyl)amino]acetic Acid in Organic Solvents

Foreword: Navigating the Solubility Landscape for Novel Amino Acid Derivatives In the realm of pharmaceutical sciences and drug development, understanding the solubility of an active pharmaceutical ingredient (API) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape for Novel Amino Acid Derivatives

In the realm of pharmaceutical sciences and drug development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and process development. This guide is dedicated to providing a comprehensive technical overview of the solubility profile of 2-[(2,2-Dimethylpropyl)amino]acetic acid, a non-proteinogenic amino acid. Also known as N-neopentylglycine, its unique structure, featuring a bulky hydrophobic neopentyl group attached to the amino acid backbone, presents an interesting case for solubility studies. While specific, publicly available quantitative solubility data for this compound is scarce, this document serves as a robust framework for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings of its expected solubility, provides a detailed, self-validating experimental protocol for accurate solubility determination, and offers insights into the practical application of the acquired data. Our approach is grounded in established scientific principles and methodologies to ensure the highest degree of scientific integrity and utility.

Theoretical Framework: Predicting the Solubility Behavior of 2-[(2,2-Dimethylpropyl)amino]acetic Acid

The solubility of a compound is dictated by the interplay of its molecular structure and the physicochemical properties of the solvent. For 2-[(2,2-Dimethylpropyl)amino]acetic acid, we must consider its amphoteric nature, stemming from the carboxylic acid and amino functional groups, and the significant nonpolar character of the neopentyl group.

  • Amphoterism and Zwitterionic Character : Like other amino acids, 2-[(2,2-Dimethylpropyl)amino]acetic acid can exist as a zwitterion in solid form and in polar protic solvents. This dipolar nature generally favors solubility in polar solvents where ion-dipole interactions can be established.[1] The solubility in aqueous systems is expected to be pH-dependent, with increased solubility in acidic and basic conditions due to the formation of the corresponding cationic and anionic salts.[1][2]

  • Influence of the Neopentyl Group : The 2,2-dimethylpropyl (neopentyl) side chain is a bulky, nonpolar moiety. This structural feature is anticipated to significantly influence its solubility in organic solvents. The general principle of "like dissolves like" suggests that the presence of this hydrophobic group will enhance solubility in nonpolar and moderately polar aprotic solvents compared to simpler amino acids like glycine.[3] Conversely, this bulky group may sterically hinder the intermolecular interactions that favor dissolution in highly structured solvents like water.

  • Solvent Polarity and Hydrogen Bonding : The solubility profile across a range of organic solvents will be a function of the solvent's polarity, hydrogen bond donating/accepting capacity, and dielectric constant.

    • Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents can engage in hydrogen bonding with both the carboxylic acid and amino groups, and their hydrocarbon portions can interact with the neopentyl group. Moderate to good solubility is expected.[4]

    • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) : These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. The solubility will likely be influenced by a balance between these interactions and the disruption of the solvent's dipole-dipole interactions.

    • Nonpolar Solvents (e.g., Toluene, Heptane) : Solubility in these solvents is expected to be limited, primarily driven by the van der Waals interactions with the neopentyl group. The polar amino acid backbone will likely limit extensive dissolution.

Quantitative Solubility Determination: An Experimental Approach

Given the absence of extensive published data, a systematic experimental determination of the solubility of 2-[(2,2-Dimethylpropyl)amino]acetic acid is crucial. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium concentration.[5][6]

Proposed Solvents for Screening

A diverse set of organic solvents should be selected to cover a range of polarities and functionalities. The following table provides a suggested list for initial screening.

Solvent ClassExample SolventsRationale
Alcohols Methanol, EthanolPolar protic solvents capable of hydrogen bonding.
Ketones AcetoneA polar aprotic solvent with a moderate dipole moment.
Esters Ethyl AcetateA moderately polar aprotic solvent, common in pharmaceutical processing.
Chlorinated DichloromethaneA non-protic solvent with good solvating power for a range of organic molecules.
Aromatic TolueneA nonpolar aromatic solvent, useful for assessing the impact of the hydrophobic neopentyl group.
Alkanes HeptaneA nonpolar aliphatic solvent to establish a baseline for solubility in hydrocarbon environments.
Experimental Protocol: Isothermal Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium solubility is achieved and measured accurately.

Materials and Equipment:

  • 2-[(2,2-Dimethylpropyl)amino]acetic acid (solid, with known purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another validated analytical technique.[7][8][9]

  • Volumetric flasks and pipettes

Step-by-Step Procedure:

  • Preparation of Saturated Solutions :

    • Add an excess amount of solid 2-[(2,2-Dimethylpropyl)amino]acetic acid to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation was achieved.[10]

    • Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Allow the samples to equilibrate for a sufficient duration. A common timeframe is 24 to 72 hours to ensure thermodynamic equilibrium is reached.[10] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) for a subset of solvents to confirm that the concentration has reached a plateau.

  • Sample Separation :

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle by gravity for a short period.

    • For more effective separation, centrifuge the vials at a moderate speed to pellet the excess solid.

  • Sample Collection and Preparation for Analysis :

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification :

    • Analyze the diluted samples using a validated analytical method, such as HPLC. A calibration curve should be prepared using standards of known concentrations of 2-[(2,2-Dimethylpropyl)amino]acetic acid.

    • Calculate the concentration of the saturated solution based on the analytical results and the dilution factor.

Diagram of the Isothermal Shake-Flask Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess solid DPAA to vial B Add known volume of solvent A->B C Shake at constant temperature (24-72 hours) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G G SolubilityData Solubility Profile (mg/mL in various solvents) Crystallization Crystallization Solvent Selection SolubilityData->Crystallization Formulation Formulation Strategy (Liquid vs. Solid) SolubilityData->Formulation Purification Purification Method Development SolubilityData->Purification ProcessDev Process Development & Optimization Crystallization->ProcessDev Formulation->ProcessDev Purification->ProcessDev

Sources

Foundational

An In-depth Technical Guide to the Synthesis of N-neopentylglycine

Introduction N-neopentylglycine, a non-proteinogenic amino acid, has garnered significant interest within the pharmaceutical and biotechnology sectors. Its unique neopentyl group imparts considerable steric bulk, influen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-neopentylglycine, a non-proteinogenic amino acid, has garnered significant interest within the pharmaceutical and biotechnology sectors. Its unique neopentyl group imparts considerable steric bulk, influencing the conformational properties of peptides and peptidomimetics into which it is incorporated. This structural feature can enhance metabolic stability, receptor-binding affinity, and proteolytic resistance, making N-neopentylglycine a valuable building block in drug discovery and development.[1] This guide provides an in-depth review of the primary synthetic pathways to N-neopentylglycine, offering field-proven insights into the causality behind experimental choices and presenting detailed, self-validating protocols.

I. Reductive Amination of 4,4-dimethyl-2-oxopentanoic acid

Reductive amination of the corresponding α-keto acid, 4,4-dimethyl-2-oxopentanoic acid, stands as one of the most efficient and widely employed routes for the synthesis of N-neopentylglycine.[2] This pathway can be achieved through both chemical and biocatalytic methods, with the latter offering exceptional enantioselectivity.

A. Biocatalytic Reductive Amination: A "Second-Generation" Process

A highly effective and enantioselective "second-generation" process utilizes a whole-cell biocatalyst.[2][3] This method circumvents the need for costly isolated enzymes and the addition of expensive cofactors like NAD⁺.[2]

Reaction Principle

The core of this process is the reductive amination of 4,4-dimethyl-2-oxopentanoic acid sodium salt, catalyzed by a leucine dehydrogenase (LeuDH). The required cofactor, NADH, is continuously regenerated in situ by a formate dehydrogenase (FDH) which oxidizes formate to carbon dioxide. Both enzymes are co-expressed in a recombinant Escherichia coli host, creating a "designer bug" for the efficient synthesis of L-neopentylglycine.[2]

Experimental Protocol: Whole-Cell Biocatalysis [2]
  • Biocatalyst Preparation: An E. coli strain co-expressing leucine dehydrogenase from Bacillus cereus and a mutant formate dehydrogenase from Candida boidinii is cultivated to a high cell density. The biomass is then harvested.

  • Reaction Setup: To a solution of 4,4-dimethyl-2-oxopentanoic acid sodium salt (0.2 M) and ammonium formate (3 equivalents) in water, the whole-cell biocatalyst is added.

  • Reaction Conditions: The reaction mixture is maintained at 30°C with the pH adjusted to and maintained at 7.0 using an aqueous ammonia solution.

  • Monitoring and Work-up: The reaction is monitored for conversion (typically >95% within 24 hours). Upon completion, the precipitated L-neopentylglycine is solubilized by adjusting the pH to 12 with a 5% aqueous ammonia solution.

  • Purification: The biomass is removed by centrifugation and ultrafiltration. The resulting filtrate is neutralized to pH 6.5, and the product, L-neopentylglycine, is isolated via ion-exchange chromatography.

Key Process Parameters and Insights
ParameterValue/RangeRationale & Insights
Substrate ConcentrationUp to 88 g/LOperating near the solubility limit of the product maximizes volumetric yield.
Enantiomeric Excess (ee)>99%The high stereospecificity of the leucine dehydrogenase ensures the formation of the desired L-enantiomer.[2]
Conversion>95%The efficient cofactor recycling system drives the reaction to near completion.[2]
Temperature30°COptimal temperature for the activity and stability of the co-expressed enzymes.
pH7.0Maintains the catalytic activity of both dehydrogenases.
Process Logic Diagram

Reductive_Amination_Workflow cluster_reaction Whole-Cell Bioreactor cluster_cofactor Cofactor Recycling cluster_purification Downstream Processing Keto_Acid 4,4-dimethyl-2-oxopentanoic acid E_coli Recombinant E. coli (LeuDH & FDH) Keto_Acid->E_coli Ammonium_Formate Ammonium Formate Ammonium_Formate->E_coli L_NPG L-Neopentylglycine E_coli->L_NPG LeuDH CO2 CO2 E_coli->CO2 FDH Solubilization pH Adjustment (12) L_NPG->Solubilization NAD NAD+ NADH NADH NAD->NADH FDH NADH->NAD LeuDH Separation Centrifugation & Ultrafiltration Solubilization->Separation Isolation Ion-Exchange Chromatography Separation->Isolation Final_Product Pure L-Neopentylglycine Isolation->Final_Product

Caption: Workflow for the whole-cell biocatalytic synthesis of L-neopentylglycine.

B. Chemical Reductive Amination

For applications where enantioselectivity is not a primary concern or when a racemic mixture is desired, chemical reductive amination offers a more traditional approach.

Reaction Principle

This method involves the reaction of 4,4-dimethyl-2-oxopentanoic acid with an ammonia source to form an intermediate imine, which is then reduced in situ by a reducing agent.

Common Reducing Agents and Considerations [4]
  • Sodium Cyanoborohydride (NaBH₃CN): A mild reducing agent that is selective for imines over ketones and aldehydes. This selectivity is crucial for one-pot reactions where the keto acid is still present.[4]

  • Sodium Triacetoxyborohydride (Na(OAc)₃BH): Another mild and selective reducing agent that is often preferred due to its lower toxicity compared to cyanoborohydride.[4]

  • Catalytic Hydrogenation (e.g., Pd/C, H₂): A clean and effective method, though it may require higher pressures and temperatures. The choice of catalyst can influence the reaction's efficiency.[4]

II. Alkylation of Glycine Derivatives

Another versatile strategy for the synthesis of N-neopentylglycine involves the alkylation of a glycine enolate equivalent with a neopentyl halide. This approach allows for the construction of the carbon skeleton through a C-C bond formation.

Reaction Principle

A glycine derivative, typically a Schiff base of a glycine ester, is deprotonated with a strong base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with a neopentyl halide (e.g., neopentyl bromide or iodide). Subsequent hydrolysis of the imine and ester functionalities yields the desired N-neopentylglycine.[5][6]

Experimental Protocol: Phase-Transfer Catalyzed Alkylation [5]
  • Schiff Base Formation: Glycine ethyl ester is reacted with p-chlorobenzaldehyde to form the corresponding aldimine.

  • Alkylation: The Schiff base is dissolved in a suitable organic solvent (e.g., dichloromethane). An aqueous solution of a strong base (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., a quaternary ammonium salt) are added. Neopentyl bromide is then added, and the mixture is stirred vigorously.

  • Hydrolysis: After the alkylation is complete, the reaction mixture is acidified to hydrolyze the imine. Subsequent saponification of the ester group with a base, followed by neutralization, affords N-neopentylglycine.

Causality Behind Experimental Choices
  • Schiff Base: The use of a Schiff base, such as the one derived from benzophenone or p-chlorobenzaldehyde, serves two key purposes: it protects the amino group of glycine and activates the α-carbon, making its proton more acidic and easier to remove.[5]

  • Phase-Transfer Catalyst: In a biphasic system (organic solvent and aqueous base), the phase-transfer catalyst facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the glycine derivative, and the resulting enolate into the aqueous phase for alkylation, thereby accelerating the reaction rate.[5]

Alkylation Pathway Diagram

Alkylation_Pathway Glycine_Ester Glycine Ethyl Ester H₂N-CH₂-COOEt Schiff_Base Schiff Base Ar-CH=N-CH₂-COOEt Glycine_Ester->Schiff_Base + Ar-CHO Enolate Enolate Intermediate Schiff_Base->Enolate + Base Alkylated_Product Alkylated Schiff Base Ar-CH=N-CH(Np)-COOEt Enolate->Alkylated_Product + Neopentyl-Br NPG_Ester N-neopentylglycine Ester H₂N-CH(Np)-COOEt Alkylated_Product->NPG_Ester Hydrolysis (acid) NPG N-neopentylglycine H₂N-CH(Np)-COOH NPG_Ester->NPG Hydrolysis (base)

Caption: General scheme for the synthesis of N-neopentylglycine via alkylation of a glycine Schiff base.

III. Strecker Synthesis Approach

The Strecker synthesis is a classic method for preparing α-amino acids. A modified version can be adapted for the synthesis of N-neopentylglycine.

Reaction Principle

This pathway involves a three-component reaction between pivalaldehyde (2,2-dimethylpropanal), a cyanide source (e.g., sodium cyanide), and an ammonia source (e.g., ammonium chloride). The resulting α-aminonitrile is then hydrolyzed to yield N-neopentylglycine.

Strecker Synthesis Diagram

Strecker_Synthesis Pivalaldehyde Pivalaldehyde Aminonitrile α-Aminonitrile Pivalaldehyde->Aminonitrile Ammonia Ammonia (NH₃) Ammonia->Aminonitrile Cyanide Cyanide (CN⁻) Cyanide->Aminonitrile NPG N-neopentylglycine Aminonitrile->NPG Hydrolysis

Caption: The Strecker synthesis pathway for N-neopentylglycine.

Comparative Summary of Synthesis Pathways

PathwayKey Starting MaterialsKey FeaturesAdvantagesDisadvantages
Biocatalytic Reductive Amination 4,4-dimethyl-2-oxopentanoic acid, Ammonium formateWhole-cell biocatalyst, Enzymatic reactionHigh enantioselectivity (>99% ee), High conversion (>95%), Environmentally friendly ("green")Requires specialized biocatalyst, Potentially slower reaction times
Chemical Reductive Amination 4,4-dimethyl-2-oxopentanoic acid, Ammonia source, Reducing agentChemical reduction of an in-situ formed imineGood yields, Scalable, Does not require a biocatalystTypically produces a racemic mixture, May use toxic reagents (e.g., cyanoborohydride)
Alkylation of Glycine Derivatives Glycine ester, Neopentyl halide, Strong baseC-C bond formation via enolate alkylationVersatile, Can be adapted for asymmetric synthesis with chiral auxiliariesRequires protection/deprotection steps, Use of strong bases
Strecker Synthesis Pivalaldehyde, Cyanide source, Ammonia sourceThree-component reaction to form an α-aminonitrileUtilizes simple and readily available starting materialsUse of highly toxic cyanide, Harsh hydrolysis conditions

Conclusion

The synthesis of N-neopentylglycine can be accomplished through several distinct pathways, each with its own set of advantages and challenges. For the production of enantiomerically pure L-neopentylglycine, the whole-cell biocatalytic reductive amination of 4,4-dimethyl-2-oxopentanoic acid is a superior method, offering high conversion and exceptional stereocontrol in an environmentally benign manner.[2][3] For racemic N-neopentylglycine, chemical reductive amination and the alkylation of glycine derivatives provide robust and scalable alternatives. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the target application, including the desired stereochemistry, scale of production, and available resources.

References

  • Gröger, H., May, O., Werner, H., Menzel, A., & Altenbuchner, J. (2006). A “Second-Generation Process” for the Synthesis of l-Neopentylglycine: Asymmetric Reductive Amination Using a Recombinant Whole Cell Catalyst. Organic Process Research & Development, 10(4), 754-757. [Link]

  • ResearchGate. (n.d.). A “Second-Generation Process” for the Synthesis of l-Neopentylglycine: Asymmetric Reductive Amination Using a Recombinant Whole Cell Catalyst† | Request PDF. Retrieved February 13, 2026, from [Link]

  • O'Donnell, M. J., & Eckrich, T. M. (1978). Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. Tetrahedron Letters, 19(48), 4625-4628. [Link]

  • Hari Babu, M., & Sim, J. (2021). α‐Alkylation of glycine derivatives via oxidative CDC reaction. Asian Journal of Organic Chemistry, 10(10), 2569-2583. [Link]

  • The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]

Sources

Protocols & Analytical Methods

Method

crystallization techniques for 2-[(2,2-Dimethylpropyl)amino]acetic acid

Application Note: Crystallization Strategies for 2-[(2,2-Dimethylpropyl)amino]acetic Acid ( -Neopentylglycine) Introduction & Physicochemical Context The target molecule, 2-[(2,2-Dimethylpropyl)amino]acetic acid (often r...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization Strategies for 2-[(2,2-Dimethylpropyl)amino]acetic Acid ( -Neopentylglycine)

Introduction & Physicochemical Context

The target molecule, 2-[(2,2-Dimethylpropyl)amino]acetic acid (often referred to as


-neopentylglycine), represents a unique class of "hydrophobic zwitterions." Unlike standard proteinogenic amino acids, this molecule features a bulky, lipophilic neopentyl group attached directly to the amine nitrogen.

This structural modification introduces specific challenges for crystallization:

  • Steric Hindrance: The bulky tert-butyl tail disrupts the efficient packing of the crystal lattice typically stabilized by intermolecular hydrogen bonds in simple amino acids like glycine.

  • Lipophilicity vs. Polarity: The molecule possesses a "Janus-faced" nature—a highly polar zwitterionic head group (

    
    - / 
    
    
    
    ) and a highly non-polar neopentyl tail. This often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization.

This guide provides robust protocols to overcome these thermodynamic barriers, focusing on Isoelectric Point (pI) Precipitation and Hydrohalic Salt Formation .

Key Physicochemical Parameters
ParameterValue / CharacteristicRelevance to Crystallization
Molecular Weight 159.23 g/mol Moderate; diffusion rates in solution are high.
Estimated pI ~6.0 - 6.3The pH of minimum solubility (Zwitterionic form).[1]
Solubility (Water) Moderate to HighSoluble at extreme pH; less soluble at neutral pH.
Solubility (Ethers) LowExcellent antisolvent candidates.
Crystal Habit Risk Oiling Out / GelationHigh risk due to flexible alkyl chain and amphiphilic nature.

Mechanistic Theory: The Solubility-pH Profile

Understanding the ionization state is critical.[2] As a secondary amine derivative of glycine, the molecule exists in three distinct states depending on bulk pH. Crystallization of the free base is thermodynamically most favorable at the Isoelectric Point (pI), where the net charge is zero, and solvation energy is minimized.

Visualization: Solubility & Ionization States

The following diagram illustrates the relationship between pH, charge state, and solubility, guiding the "pH Swing" crystallization strategy.

SolubilityProfile Acidic pH < 2.0 Cationic Species (Soluble) Zwitterion pH ~ 6.1 (pI) Net Neutral Zwitterion (Minimum Solubility) Acidic->Zwitterion Add Base (e.g., NaOH) Deprotonate -COOH Zwitterion->Acidic Basic pH > 9.5 Anionic Species (Soluble) Zwitterion->Basic Basic->Zwitterion Add Acid (e.g., HCl) Protonate -NH

Figure 1: The U-shaped solubility profile of N-neopentylglycine. Crystallization is targeted at the solubility trough (green node).

Protocol A: Reactive Crystallization (Isolation from Synthesis)

Objective: Isolation of the zwitterionic free acid from a crude reductive amination mixture (typically Glycine + Pivalaldehyde).

Principle: This protocol utilizes a "pH Swing" coupled with antisolvent addition to force lattice formation while excluding impurities.

Materials
  • Crude reaction mixture (aqueous or alcoholic).

  • 1M HCl and 1M NaOH (for pH adjustment).

  • Antisolvent: Acetone or Isopropanol (IPA).

  • pH Meter (Calibrated).

Step-by-Step Methodology
  • Clarification: If the crude mixture contains solid byproducts (e.g., unreacted glycine), filter through a 0.45 µm PTFE membrane.

  • Charge Loading (Acidic Phase): Adjust the filtrate pH to 2.0–2.5 using 1M HCl.

    • Reasoning: This ensures the molecule is fully protonated (

      
      ) and highly soluble, while non-basic lipophilic impurities may precipitate or oil out.
      
    • Wash: Extract this aqueous acidic phase with Dichloromethane (DCM) (1:1 v/v) to remove non-amine organic impurities. Discard the organic (DCM) layer.

  • Targeting the pI: Transfer the aqueous layer to a jacketed crystallizer at 20°C.

  • Slow Neutralization: Under vigorous stirring (overhead stirrer, 200 RPM), add 1M NaOH dropwise.

    • Critical Point: Monitor pH continuously. As pH approaches 5.0, slow the addition rate.

    • Target: Stop exactly at pH 6.1 ± 0.2 .

  • Seeding (Optional but Recommended): If the solution remains clear or milky (oiling out), add seed crystals (0.1 wt%) of pure

    
    -neopentylglycine.
    
  • Antisolvent Addition: Slowly add Acetone (ratio 3:1 Acetone:Water) over 2 hours.

    • Mechanism:[3] Acetone lowers the dielectric constant of the solvent, increasing the electrostatic attraction between the zwitterionic headgroups (

      
      ).
      
  • Aging: Cool the slurry to 4°C and hold for 4 hours to maximize yield.

  • Filtration: Filter via vacuum (Buchner funnel). Wash the cake with cold Acetone.

Protocol B: Crystallization of the Hydrochloride Salt

Objective: Creating a highly crystalline, non-hygroscopic salt form. Context:


-alkyl amino acids often form amorphous solids or oils in their zwitterionic state due to the flexible alkyl chain. The Hydrochloride (HCl) salt is often more crystalline and easier to handle for drug development.
Workflow Diagram

SaltCrystallization Start Crude N-Neopentylglycine (Free Acid or Oil) Dissolution Dissolve in minimal Dry Ethanol or Methanol Start->Dissolution Acidification Add 1.1 eq. HCl (4M in Dioxane or Ether) Dissolution->Acidification Exothermic Nucleation Induction of Nucleation (Cloud Point) Acidification->Nucleation Cooling to 0°C Antisolvent Add Et2O or MTBE (Slow Addition) Nucleation->Antisolvent Drive Yield Isolation Filter & Dry (Vacuum, 40°C) Antisolvent->Isolation

Figure 2: Workflow for converting the oily zwitterion into a stable crystalline HCl salt.

Step-by-Step Methodology
  • Dissolution: Dissolve 10g of

    
    -neopentylglycine (zwitterion/oil) in the minimum amount of absolute Ethanol (~30-50 mL) at 40°C.
    
  • Acidification: Add 1.1 equivalents of anhydrous HCl (e.g., 4M HCl in Dioxane).

    • Observation: The solution will warm slightly.[4] Ensure it remains homogenous.

  • Cooling: Cool the solution to 0°C.

  • Precipitation: Add Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE) dropwise until persistent turbidity is observed.
    
    • Ratio: Typically 1:1 to 1:3 (Ethanol:Ether).

  • Crystallization: Allow the mixture to stand at -20°C (freezer) overnight. The HCl salt typically crystallizes as white needles or prisms.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode for


-neopentylglycine is liquid-liquid phase separation (LLPS), where the product forms a distinct oil layer instead of crystals.
SymptomRoot CauseCorrective Action
Milky Emulsion Supersaturation is too high; metastable zone width (MSZW) exceeded rapidly.Reheat to clear solution. Add Seed Crystals . Cool much slower (0.1°C/min).
Sticky Gum/Gel Impurities acting as plasticizers; or solvent trapped in lattice.Sonication of the gel can induce crystallization. Switch solvent system to MeOH/MTBE (Protocol B).
No Precipitate Product is too soluble in the chosen alcohol.Increase Antisolvent ratio . Ensure pH is exactly at the pI (6.1).

References

  • Synthesis and Properties of N-Alkyl Amino Acids

    • Wenzel, A. G., & Jacobsen, E. N. (2002).

      
      -Aryl-
      
      
      
      -Amino Acids. Journal of the American Chemical Society, 124(44), 12964-12965. (Context: General synthesis of hindered amino acids).
  • Crystallization of Zwitterions

    • Master Organic Chemistry. (2023).[5][6] Isoelectric Points of Amino Acids. (Context: Theory of pI precipitation).

  • Specific Compound Data

    • PubChem.[7][8][9] (n.d.). 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride.[10] National Library of Medicine. (Context: Verification of salt forms).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Note: All protocols should be performed in a fume hood with appropriate PPE. The flammability of ethers and acetone requires strict adherence to fire safety protocols.

Sources

Application

Application Note: Solid-Phase Synthesis Protocols for Bulky Glycine Derivatives

Executive Summary & Strategic Rationale The incorporation of bulky glycine derivatives—specifically -disubstituted glycines (e.g., Aib, Deg) and -substituted glycines (peptoid monomers)—into peptide backbones is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The incorporation of bulky glycine derivatives—specifically


-disubstituted glycines (e.g., Aib, Deg) and 

-substituted glycines (peptoid monomers)—into peptide backbones is a critical strategy in modern drug design. These residues induce specific secondary structures (helices, turns) and confer proteolytic stability. However, they present severe synthetic challenges in Solid-Phase Peptide Synthesis (SPPS).

The Core Problem: The steric bulk at the


-carbon or the amide nitrogen creates a "congested" reactive center. This leads to:
  • Kinetic Suppression: Coupling rates can be 10–100x slower than standard amino acids.

  • Incomplete Acylation: Resulting in deletion sequences (des-Aib peptides).

  • Difficult Deprotection: The gem-dimethyl group of Aib can sterically shield the Fmoc group, slowing its removal.

This guide provides field-proven protocols to overcome these barriers, moving beyond standard DIC/HOBt chemistry to high-energy activation methods and microwave-assisted workflows.

Critical Pre-Synthesis Decisions

Before initiating synthesis, the following parameters must be optimized to prevent failure.

Resin Selection

Standard polystyrene (PS) resins often fail due to poor swelling in the presence of aggregated hydrophobic sequences.

  • Recommendation: Use PEG-PS (e.g., Tentagel, NovaSyn TGA) or 100% PEG (ChemMatrix) resins.

  • Loading: strict adherence to low loading (< 0.25 mmol/g) is mandatory. High loading forces growing chains into proximity, exacerbating steric clash during the coupling of bulky residues.

Reagent Selection Matrix
ComponentStandard SPPS (Avoid)High-Steric SPPS (Recommended) Mechanism of Action
Activator HBTU, HOBtHATU, COMU, PyAOP 7-azabenzotriazole (in HATU) and Oxyma (in COMU) stabilize the active ester better than HOBt, preventing racemization (if chiral) and boosting reactivity.
Base DIPEA (Standard)TMP (2,4,6-Trimethylpyridine) For highly acid-sensitive linkers or to prevent Aspartimide formation; otherwise DIPEA is acceptable.
Additives NoneOxyma Pure Superior to HOBt for suppressing racemization and enhancing DIC coupling efficiency in microwave.
Special N/AFmoc-AA-Fluorides Acid fluorides are small, highly reactive electrophiles, ideal for Aib-Aib coupling where active esters are too bulky.

Protocol A: Coupling -Disubstituted Glycines (e.g., Aib)

This protocol is optimized for the difficult Aib-Aib or Aib-Pro junctions.

Microwave-Assisted DIC/Oxyma Method

Best for automated synthesizers (CEM Liberty Blue, Biotage Initiator).

Reagents:

  • Amino Acid: 0.2 M in DMF (5-fold excess).

  • Activator: 0.5 M DIC in DMF.

  • Additive: 1.0 M Oxyma Pure in DMF.

Step-by-Step Workflow:

  • Swelling: Swell resin (ChemMatrix, 0.2 mmol/g) in DMF for 20 min at roughly 35°C.

  • Fmoc Deprotection (Aggressive):

    • Treat with 20% Piperidine in DMF with 0.1 M Oxyma (to suppress aspartimide if Asp present).

    • Microwave: 75°C for 3 min (single stage) OR Room Temp for 2 x 10 min.

    • Note: Monitor UV; steric bulk may require a third deprotection cycle.

  • Coupling:

    • Add Amino Acid (5 eq), DIC (5 eq), and Oxyma (5 eq).

    • Microwave Ramp: 75°C for 2 min, then 90°C for 4 min.

    • Caution: Do not exceed 75°C if Cys/His are present to avoid epimerization. For Aib (achiral), 90°C is safe.

  • Wash: DMF (4 x 30 sec).

  • Kaiser Test: Often unreliable for hindered amines. Use Chloranil Test or micro-cleavage LC-MS to verify.

The Acid Fluoride Method (Manual / Difficult Cases)

Use when urea/uronium reagents fail (e.g., Aib-Aib-Aib trimers).

Preparation of Fmoc-Aib-F:

  • Dissolve Fmoc-Aib-OH (1 eq) in dry DCM.

  • Add Cyanuric Fluoride (1 eq) and Pyridine (1 eq).

  • Stir 2-4 hrs; precipitate product with water/ice, extract DCM, dry. (Stable for weeks at 4°C).

Coupling Protocol:

  • Resin Prep: Neutralize resin with 5% DIPEA/DCM wash after deprotection.

  • Reaction: Add Fmoc-Aib-F (3-4 eq) and DIPEA (4 eq) in DCM/DMF (1:1).

  • Time: Shake for 1-2 hours at RT.

  • Efficiency: This method minimizes the steric bulk of the leaving group (F- vs -OBt), allowing the electrophile to penetrate the sterically crowded resin site.

Protocol B: -Substituted Glycines (Peptoids)

Peptoids (


-alkyl glycines) lack the amide proton, preventing hydrogen bonding and aggregation, but the nucleophilic nitrogen is secondary and sterically hindered.
The Submonomer Method (Gold Standard)

Instead of coupling a bulky


-substituted amino acid, build it in two steps on the resin. This avoids the difficult coupling of two bulky centers.

Diagram: Submonomer Cycle

PeptoidCycle Start Resin-NH2 Acylation Step 1: Acylation (Bromoacetic acid + DIC) Start->Acylation 30 min, RT Intermediate Resin-N-COCH2-Br Acylation->Intermediate Displacement Step 2: Displacement (Primary Amine R-NH2) Intermediate->Displacement SN2 Reaction 1-2 hrs, RT Product Resin-N(R)-Gly-NH2 Displacement->Product Product->Acylation Repeat Cycle

Caption: The Submonomer protocol bypasses steric hindrance by coupling a small acylator first, then introducing the bulky side chain via SN2 displacement.

Protocol Steps:

  • Acylation: Add Bromoacetic acid (10 eq) and DIC (11 eq) in DMF. Shake 30 min.

  • Wash: DMF (5x).

  • Displacement: Add Primary Amine (

    
    , 10-20 eq) in DMF/DMSO (1:1). Shake 60-120 min.
    
    • Note: For extremely bulky amines (e.g., tert-butylamine), use higher temp (50°C) or extended time.

Troubleshooting & Optimization Logic

When synthesis fails, use this logic flow to diagnose the bottleneck.

DecisionTree Problem Low Yield / Deletion Sequence Check1 Is the residue an alpha,alpha-disubstituted Gly (Aib)? Problem->Check1 Check2 Is it an N-substituted Gly (Peptoid)? Check1->Check2 No Sol1 Switch to Acid Fluoride (Fmoc-Aib-F) Check1->Sol1 Yes (Trimer/Tetramer) Sol2 Use Microwave Heating (90°C, DIC/Oxyma) Check1->Sol2 Yes (Single/Double) Sol3 Switch to Submonomer Method Check2->Sol3 Yes Sol4 Double Coupling + Change Solvent (NMP/DMF) Check2->Sol4 No (Other steric bulk)

Caption: Decision matrix for troubleshooting sterically hindered couplings in SPPS.

Common Failure Modes Table
ObservationProbable CauseCorrective Action
Deletion (n-1) Incomplete Coupling due to steric clash.Double couple at 75°C. Switch to HATU or COMU .
Incomplete Fmoc Removal Gem-dimethyl group shields Fmoc.Increase deprotection time (2 x 15 min); add DBU (2%) to Piperidine.
Precipitate in reaction Aggregation of hydrophobic segments.Switch solvent to NMP or add Chaotropic Salts (0.1M LiCl) to coupling mixture.
Low Purity (Peptoids) Incomplete displacement (Step 2).Increase amine concentration to 2M; use KI (Potassium Iodide) catalyst.

References

  • Wenschuh, H., et al. (1994).[1] "Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues."[1] The Journal of Organic Chemistry. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society. Link

  • Collins, J. M., et al. (2014). "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters. Link

  • Hovgaard, L., et al. (2006). "Difficult Peptides: The Incorporation of Aib." Journal of Peptide Science. Link

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Guide: Stability &amp; Performance of N-Neopentylglycine vs. N-tert-Butylglycine

Executive Summary In the design of peptidomimetics and peptoids (poly-N-substituted glycines), the choice of side-chain steric bulk is a critical determinant of both metabolic stability (half-life) and synthetic feasibil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of peptidomimetics and peptoids (poly-N-substituted glycines), the choice of side-chain steric bulk is a critical determinant of both metabolic stability (half-life) and synthetic feasibility .

This guide compares two bulky hydrophobic residues:


-tert-butylglycine (

tBu)
and

-neopentylglycine (

Neo)
.
  • The Bottom Line:

    • 
      -tert-Butylglycine (
      
      
      
      tBu)
      is the "Steric Fortress." It offers superior metabolic stability against oxidative
      
      
      -dealkylation because it lacks
      
      
      -protons, rendering the primary CYP450 degradation pathway chemically impossible. However, it imposes severe steric hindrance during synthesis, often resulting in low coupling yields.
    • 
      -Neopentylglycine (
      
      
      
      Neo)
      is the "Balanced Alternative." It retains significant steric bulk to retard proteolysis but possesses methylene
      
      
      -protons, making it susceptible to slow oxidative dealkylation. Crucially, it is significantly easier to synthesize and couple than
      
      
      tBu.

Structural & Mechanistic Analysis

The divergence in stability between these two residues is rooted in a single atomistic difference: the presence or absence of hydrogen atoms on the carbon directly attached to the nitrogen (the


-carbon).
The Critical Difference: -Protons

Metabolic clearance of amines is largely driven by Cytochrome P450 (CYP450) enzymes via oxidative


-dealkylation . This mechanism requires the abstraction of a hydrogen atom from the 

-carbon to form an unstable carbinolamine intermediate.
  • 
    -Neopentyl:  Contains a methylene group (
    
    
    
    ) adjacent to the nitrogen. It has two extractable
    
    
    -protons.
  • 
    -tert-Butyl:  The nitrogen is attached to a quaternary carbon. It has zero 
    
    
    
    -protons.
Visualization: Oxidative Dealkylation Pathway

The following diagram illustrates why


tBu is immune to this specific degradation pathway while 

Neo remains vulnerable.

MetabolicPathway cluster_Neo N-Neopentyl (Vulnerable) cluster_tBu N-tert-Butyl (Resistant) CYP CYP450 Enzyme Neo_Substrate N-Neopentyl Glycine (Contains α-H) CYP->Neo_Substrate tBu_Substrate N-tert-Butyl Glycine (No α-H) CYP->tBu_Substrate Neo_Radical C-Radical Intermediate Neo_Substrate->Neo_Radical H-Abstraction Neo_Carbinol Carbinolamine (Unstable) Neo_Radical->Neo_Carbinol OH Rebound Neo_Cleavage Dealkylation (Loss of Sidechain) Neo_Carbinol->Neo_Cleavage Spontaneous tBu_Block Reaction Blocked (No H to abstract) tBu_Substrate->tBu_Block CYP450 Attempt

Figure 1: Mechanistic divergence in oxidative metabolism. The absence of


-protons in N-tert-butylglycine acts as a chemical firewall against N-dealkylation.

Performance Comparison Data

The following data summarizes the trade-offs between stability and synthetic utility.

Table 1: Comparative Performance Metrics
Feature

-tert-Butylglycine (

tBu)

-Neopentylglycine (

Neo)
Metabolic Stability (

)
High (>120 min in HLM)Moderate (45-60 min in HLM)
Primary Degradation

-oxidation (methyl hydroxylation)
Oxidative

-dealkylation
Coupling Difficulty Extreme (Steric clash)Moderate (Standard bulky protocols)
Conformational Bias Locks cis -amide (>95%)Mixed (approx. 60:40 cis:trans)
Proteolytic Resistance ExcellentVery Good

*Note: Half-life values are generalized estimates for peptoid oligomers containing these residues in Human Liver Microsomes (HLM). Specific values depend on the full sequence context.

Synthetic Utility & Coupling Efficiency[1]

While


tBu offers superior stability, it presents a significant barrier to synthesis. The steric bulk of the tert-butyl group directly on the nitrogen severely impedes nucleophilic attack during acylation steps.
Experimental Observation: Coupling Yields

In a standard submonomer synthesis protocol (using bromoacetic acid and DIC), the coupling efficiency drops dramatically for


tBu compared to 

Neo.
Step

tBu Efficiency

Neo Efficiency
Notes
Acylation >99%>99%Acylation of the secondary amine is not the bottleneck.
Displacement (

)
< 20% (Standard)> 95% (Standard)

-Butylamine is a poor nucleophile due to steric crowding.
Optimized Protocol ~80% (Requires Iodide/High Temp)>99% (Standard)

tBu requires forcing conditions.

Experimental Protocols

To validate these claims in your own discovery pipeline, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

This assay determines the intrinsic clearance (


) and identifies the primary metabolites (dealkylated vs. hydroxylated).

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compounds: A model peptoid trimer containing either

    
    tBu or 
    
    
    
    Neo at the central position.
  • Internal Standard: Tolbutamide or Propranolol.

Workflow Diagram:

AssayWorkflow Step1 1. Pre-Incubation (Microsomes + Buffer + Compound) 37°C, 5 min Step2 2. Initiation Add NADPH Regenerating System Step1->Step2 Step3 3. Sampling Points 0, 15, 30, 60 min Step2->Step3 Step4 4. Quenching Add Ice-cold Acetonitrile (with IS) Step3->Step4 Step5 5. Analysis LC-MS/MS (MRM Mode) Step4->Step5

Figure 2: Standard workflow for microsomal stability testing.

Step-by-Step Procedure:

  • Preparation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Dosing: Spike test compounds to a final concentration of 1

    
    M (keeps reaction first-order).
    
  • Initiation: Add NADPH to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold acetonitrile containing internal standard. Centrifuge at 4000g for 20 min.
    
  • Analysis: Inject supernatant into LC-MS/MS.

    • Monitor for

      
      Neo: Look for loss of mass -70 Da (loss of pentyl group) or -14 Da (oxidative demethylation if applicable).
      
    • Monitor for

      
      tBu: Look for +16 Da (hydroxylation of methyl) or no change. You should NOT see -56 Da (de-tert-butylation). 
      
Protocol B: Difficult Coupling Challenge (Synthetic Validation)

To verify the synthetic difficulty of


tBu, perform a "displacement efficiency" test.
  • Resin Loading: Load Rink Amide resin with bromoacetic acid (0.1 mmol scale).

  • Displacement Reaction:

    • Vial A: Add 1.0 M Neopentylamine in DMF (2 mL).

    • Vial B: Add 1.0 M tert-Butylamine in DMF (2 mL).

  • Conditions: Shake both vials at Room Temperature for 60 minutes.

  • Cleavage & Analysis: Wash resin, cleave with 95% TFA, and analyze crude purity via HPLC.

    • Expected Result: Vial A (

      
      Neo) will show >95% product. Vial B (
      
      
      
      tBu) will show <20% product, with significant unreacted bromoacetyl species remaining.

References

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link

  • Gorske, B. C., & Blackwell, H. E. (2006). "Interception of Quorum Sensing in Pseudomonas aeruginosa with Peptoid Mimics of N-Acyl Homoserine Lactones." Organic & Biomolecular Chemistry. (Discusses stability of bulky side chains). Link

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. (Authoritative source on N-dealkylation mechanisms). Link

  • Culf, A. S., & Ouellette, R. J. (2010). "Solid-phase synthesis of N-substituted glycine oligomers (peptoids) and related libraries." Molecules. (Details synthetic challenges of steric amines). Link

  • Pike, A., et al. (2013). "Metabolic Instability of tert-Butyl Groups in Drug Discovery." Drug Metabolism and Disposition. (Clarifies that while N-dealkylation is rare, methyl oxidation can occur). Link

Comparative

Spectroscopic Characterization &amp; Performance Guide: 2-[(2,2-Dimethylpropyl)amino]acetic acid

Common Name: N-Neopentylglycine (NPG / Nnoe) CAS Registry Number: 1989671-55-7 (HCl salt), 1118-68-9 (Free base) Molecular Formula: C H NO Molecular Weight: 145.20 g/mol Executive Summary: The Steric Shield of Peptidomim...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: N-Neopentylglycine (NPG / Nnoe) CAS Registry Number: 1989671-55-7 (HCl salt), 1118-68-9 (Free base) Molecular Formula: C


H

NO

Molecular Weight: 145.20 g/mol

Executive Summary: The Steric Shield of Peptidomimetics[1]

In the landscape of drug development, 2-[(2,2-Dimethylpropyl)amino]acetic acid (N-Neopentylglycine) serves as a critical "steric shield" monomer. Unlike its linear counterparts (e.g., N-propylglycine), the bulky tert-butyl group at the


-position provides a unique balance: it imparts significant lipophilicity and proteolytic resistance without the extreme steric clash associated with 

-branched N-substituents (like N-tert-butylglycine).

This guide objectively characterizes N-Neopentylglycine, contrasting its spectroscopic signature and physicochemical performance against standard alternatives like Sarcosine (N-Methylglycine) to aid in rational peptidomimetic design.

Spectroscopic Profile: The Molecular Fingerprint[1]

Accurate identification relies on distinguishing the specific "neopentyl singlet" pattern from other aliphatic signals.[1]

A. Nuclear Magnetic Resonance (NMR) Characterization

The hallmark of N-Neopentylglycine is the absence of coupling in the side chain due to the quaternary carbon.[1] This results in clean singlets that are easily integrated, making it an excellent internal standard for reaction monitoring.[1]

Table 1: Theoretical & Observed NMR Shifts (in D


O/CDCl

)
NucleusMoietyShift (

ppm)
MultiplicityIntegrationStructural Insight

H
t-Butyl 0.90 – 1.05Singlet (s)9HDiagnostic high-field signal; intense and sharp.

H
N-CH

-C
2.35 – 2.50Singlet (s)2HNeopentyl methylene. Shifts downfield to ~2.9 ppm if protonated (HCl salt).[1]

H
N-CH

-COOH
3.30 – 3.60Singlet (s)2HGlycine

-protons. Sensitive to pH (zwitterion vs anion).[1]

C
t-Butyl CH

27.0 – 29.5--Intense signal for three equivalent methyls.

C
Quaternary C 30.0 – 32.0--Low intensity; disappears in DEPT-135.

C
N-CH

-COOH
50.0 – 55.0--Glycine backbone carbon.

C
N-CH

-C
60.0 – 62.0--Neopentyl methylene; distinct from linear alkyls (~50 ppm).

C
Carbonyl 170.0 – 175.0--Carboxylic acid/carboxylate.

Expert Note: In


H NMR, if you observe a doublet for the neopentyl CH

or the t-butyl group, your synthesis likely failed, yielding an iso-butyl derivative (from isobutyraldehyde impurity). The neopentyl group must appear as singlets.
B. Mass Spectrometry (MS) Fragmentation[1]

Ionization Mode: ESI (+) Parent Ion [M+H]


:  146.21 m/z

Key Fragmentation Pathway (MS/MS):

  • Precursor: 146.2 m/z[1]

  • Primary Loss: [M+H - HCOOH]

    
    
    
    
    
    100.2 m/z (Imine formation).
  • Secondary Loss: Cleavage of the t-butyl group (loss of C

    
    H
    
    
    
    , 56 Da) is less common in soft ionization but seen in EI as a base peak at m/z 57 (
    
    
    -Bu
    
    
    ).
C. Infrared Spectroscopy (FT-IR)
  • 2400 – 3000 cm

    
    :  Broad "ammonium" band (N-H
    
    
    
    stretching) in the HCl salt or zwitterionic solid.
  • 1720 – 1740 cm

    
    :  C=O stretch (strong) if free acid/HCl salt.
    
  • 1580 – 1610 cm

    
    :  Asymmetric carboxylate stretch (if zwitterionic/salt).
    
  • 1365 & 1390 cm

    
    :  The "Gem-Dimethyl" doublet (or t-butyl split). A critical confirmation of the tert-butyl moiety.[1]
    

Comparative Performance Analysis

Why choose N-Neopentylglycine over Sarcosine or N-Isobutylglycine? The decision rests on the balance between lipophilicity and conformational freedom .

Table 2: Physicochemical Comparison of N-Substituted Glycines

FeatureSarcosine (N-Me-Gly)N-Neopentylglycine (NPG)N-t-Butylglycine Performance Implication
Steric Bulk (Taft E

)
-1.24 (Small)-2.50 (Large, Distal)-3.90 (Large, Proximal)NPG allows backbone flexibility while shielding the nitrogen.
Lipophilicity (cLogP) -0.95+1.20+0.85NPG drastically improves membrane permeability.
Proteolytic Stability LowHighVery HighNPG blocks protease access via distal steric bulk.[1]
Rotational Barrier Low (Cis/Trans rapid)MediumHigh (Locked Trans)NPG allows "cis/trans" isomerization, useful for adaptable binding pockets.
Solubility (Water) Very HighModerateLowNPG bridges the gap between solubility and permeability.[1]
Mechanistic Insight: The "Gear Effect"

Unlike N-tert-butylglycine, where the bulk is directly on the nitrogen (causing a "locked" conformation), the neopentyl group in NPG has a methylene spacer (-CH


-). This acts as a "hinge," allowing the bulky tert-butyl group to sweep a larger volume of space, effectively shielding the peptide bond from enzymatic hydrolysis without freezing the backbone into a single rigid conformation.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination (Recommended)

Rationale: This method avoids over-alkylation (quaternary ammonium formation) common with alkyl halide substitution.[1]

Reagents:

  • Glycine ethyl ester HCl (1.0 equiv)

  • Pivalaldehyde (2,2-dimethylpropanal) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • DCM (Solvent)

Step-by-Step Workflow:

  • Imine Formation: Suspend Glycine ethyl ester HCl in DCM. Add TEA (1.0 equiv) to free base.[1] Add Pivalaldehyde.[1] Stir at Room Temp (RT) for 2 hours. Checkpoint: Solution should remain clear/slightly yellow.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 20 mins. (STAB is milder than NaBH

    
     and prevents aldehyde reduction).[1]
    
  • Quench: Stir overnight at RT. Quench with sat. NaHCO

    
    .
    
  • Workup: Extract with DCM (3x). Wash organic layer with Brine.[1] Dry over Na

    
    SO
    
    
    
    .
  • Hydrolysis (Optional): To get the free acid, treat the ester with LiOH in THF/H

    
    O (1:1) for 4 hours, then acidify to pH 5 to precipitate the zwitterion.
    
Protocol B: Purification & Validation
  • Purification: Recrystallization from Methanol/Ether is preferred over silica chromatography due to the polar zwitterionic nature.[1]

  • TLC Stain: Ninhydrin (weak/yellow spot due to secondary amine) or Phosphomolybdic Acid (PMA) (strong spot for aliphatic chain).

Decision Logic for Drug Design

When should you deploy N-Neopentylglycine? Use the following logic flow to determine its suitability for your lead optimization.

NPG_Decision_Tree Start Drug Design Challenge Problem1 Problem: Low Metabolic Stability? Start->Problem1 Problem2 Problem: Poor Membrane Permeability? Start->Problem2 Check1 Is steric clash acceptable? Problem1->Check1 Check2 Is H-bonding required at NH? Problem2->Check2 Solution_Sarcosine Use Sarcosine (Minimizes steric clash) Check1->Solution_Sarcosine No Solution_NPG Use N-Neopentylglycine (Shields bond, adds lipophilicity) Check1->Solution_NPG Yes (Moderate) Solution_NtBu Use N-t-Butylglycine (Maximal rigidity) Check1->Solution_NtBu Yes (High) Check2->Solution_Sarcosine Yes (N-Me is small) Check2->Solution_NPG No (N-Alkyl removes NH donor)

Figure 1: Decision matrix for selecting N-substituted glycine monomers in peptidomimetic design.

References

  • Gröger, H., et al. (2012). "A 'Second-Generation Process' for the Synthesis of L-Neopentylglycine: Asymmetric Reductive Amination Using a Recombinant Whole Cell Catalyst." Journal of Organic Chemistry.

  • Zuckermann, R. N., et al. (1992).[2] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.[1]

  • Proulx, C., et al. (2016). "N-Aryl and N-Alkyl Amino Acid Derivatives as Peptoid Monomers." Peptoid Nomenclature & Characterization.

  • PubChem Database. (2025).[1] "2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride."[3] National Library of Medicine.[1]

  • Beilstein Journals. (2011). "Synthesis and NMR studies of N-substituted glycines." Beilstein Journal of Organic Chemistry.

Sources

Validation

The Definitive Guide to the Structural Elucidation of N-neopentylglycine Crystals: A Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationship...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. This guide provides an in-depth technical exploration of the single-crystal X-ray diffraction (SC-XRD) analysis of N-neopentylglycine, a non-proteinogenic amino acid of interest for its potential applications in peptide synthesis and drug development.[1]

Beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, offering a comparative perspective against alternative analytical techniques. Our objective is to equip the reader with not only the methodology but also the critical understanding to navigate the challenges of structural elucidation for novel small molecules.

N-neopentylglycine: The Importance of Structural Clarity

N-neopentylglycine, with its characteristic bulky neopentyl group, presents unique steric properties that can influence the conformation and stability of peptides.[1] Its precise atomic arrangement, intramolecular bond lengths, bond angles, and intermolecular interactions in the solid state are critical parameters for computational modeling and predicting its behavior in larger molecular assemblies. Single-crystal X-ray diffraction stands as the unequivocal gold standard for obtaining this information with the highest degree of accuracy and precision.[2]

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful analytical technique that provides a detailed three-dimensional map of the atomic and molecular structure of a crystalline material.[3] The fundamental principle lies in the diffraction of an X-ray beam by the ordered lattice of a single crystal. By analyzing the pattern of diffracted X-rays, we can deduce the arrangement of atoms within the crystal.[3]

Experimental Protocol: From Powder to Structure

This protocol outlines a comprehensive workflow for the single-crystal X-ray diffraction analysis of N-neopentylglycine.

Part A: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the successful growth of single crystals.

  • Synthesis: N-neopentylglycine can be synthesized through various organic chemistry routes. One common approach involves the reaction of a suitable nitrile with an alcohol in the presence of a strong acid to form an imido ester, which is then reacted with glycine. It is crucial to ensure the final product is of high purity (>98%), as impurities can hinder crystallization.

  • Crystallization: Growing diffraction-quality single crystals is often the most challenging step. For small, flexible molecules like N-neopentylglycine, slow evaporation from a saturated solution is a widely used and effective method.[4][5]

    • Solvent Selection: A systematic screening of solvents is necessary. Start with solvents in which N-neopentylglycine has moderate solubility. Common choices for amino acids include water, ethanol, methanol, or mixtures thereof.

    • Procedure:

      • Prepare a saturated solution of N-neopentylglycine in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

      • Filter the solution to remove any particulate matter.

      • Transfer the solution to a clean vial and cover it with a cap that has a small pinhole or is loosely sealed. This allows for slow evaporation of the solvent.

      • Place the vial in a vibration-free environment at a constant temperature.

      • Monitor the vial over several days to weeks for the formation of single crystals. The optimal size for SC-XRD is typically in the range of 0.1 to 0.5 mm in all dimensions.[4]

Part B: Data Collection

Once suitable crystals are obtained, the next step is to collect the diffraction data.

  • Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer. Key components of the instrument include an X-ray source (commonly Mo Kα or Cu Kα radiation), a goniometer for rotating the crystal, and a detector to capture the diffracted X-rays.[6]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the unit cell and crystal symmetry, a data collection strategy is devised to measure the intensities of a large number of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

Part C: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Workflow for Single-Crystal X-ray Diffraction

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Synthesis Synthesis of N-neopentylglycine Crystallization Crystal Growth (Slow Evaporation) Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Diffraction Data Collection Mounting->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Figure 1: Workflow of Single-Crystal X-ray Diffraction Analysis.

A Comparative Landscape of Analytical Techniques

While SC-XRD provides the most definitive structural information, other techniques offer complementary data or are more suitable when single crystals cannot be obtained.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal XRD Absolute 3D structure, bond lengths, bond angles, intermolecular interactions.[2][3]Unambiguous and highly precise structural determination.[2]Requires high-quality single crystals, which can be difficult to grow.[5]
Powder XRD (PXRD) Crystal system, unit cell parameters, phase purity.[7][8]Can be used with microcrystalline powders; does not require single crystals.[7]Provides averaged structural information; structure solution can be challenging.
NMR Crystallography Local atomic environments, chemical shifts, internuclear distances.[9][10]Sensitive to local structure and dynamics; can be used for amorphous or poorly crystalline samples.Does not provide a direct 3D structure; often requires computational modeling for interpretation.[9]
Computational Modeling Predicted crystal packing, conformational analysis, interaction energies.[2][9]Can predict possible polymorphs and rationalize observed structures.[2]Predictions are theoretical and require experimental validation.
Powder X-ray Diffraction (PXRD): The Power of Powders

When obtaining single crystals of sufficient size and quality for SC-XRD proves to be a bottleneck, powder X-ray diffraction (PXRD) emerges as a valuable alternative. This was notably demonstrated in the case of L-lysine, where its crystal structure was finally determined from powder data after decades of failed attempts to grow suitable single crystals.[7][8] PXRD is particularly useful for:

  • Phase Identification and Purity: Confirming the crystalline phase of a bulk sample and identifying the presence of any impurities or different polymorphs.

  • Structure Determination: In favorable cases, the crystal structure can be solved directly from high-quality powder diffraction data, often in conjunction with computational methods.[2]

NMR Crystallography: A Complementary Perspective

NMR crystallography combines solid-state NMR spectroscopy with computational methods to provide detailed insights into the local atomic environments within a crystal.[9][10] This technique is not reliant on long-range crystalline order and can be applied to a wide range of materials, including those that are not amenable to single-crystal studies. For amino acids, NMR crystallography can:

  • Determine Chemical Shifts: Provide precise measurements of nuclear chemical shifts, which are highly sensitive to the local electronic environment.[9]

  • Refine Crystal Structures: The experimental NMR data can be used in conjunction with theoretical calculations (e.g., Density Functional Theory) to refine crystal structures obtained from other methods or to distinguish between different possible polymorphs.[9]

Computational Modeling: Predicting the Crystalline Landscape

Computational crystal structure prediction (CSP) methods are increasingly being used to predict the most stable crystal packing arrangements for a given molecule.[2][9] These methods can:

  • Explore Polymorphism: Generate a landscape of energetically feasible crystal structures, providing insights into potential polymorphs that may not have been observed experimentally.

  • Aid Structure Solution: The predicted structures can be compared with experimental powder diffraction data to aid in the solution of the crystal structure from powder data.[2]

Conclusion: An Integrated Approach to Structural Elucidation

The definitive structural analysis of N-neopentylglycine is best achieved through single-crystal X-ray diffraction, which provides an unparalleled level of detail and accuracy. However, a comprehensive understanding of a new molecular entity often requires an integrated analytical approach. When single crystals are elusive, a combination of powder X-ray diffraction, NMR crystallography, and computational modeling can provide a wealth of structural information.

For researchers in drug discovery and materials science, the ability to leverage these complementary techniques is crucial for accelerating the design and development of new molecules with desired properties. The methodologies and comparative insights presented in this guide are intended to serve as a valuable resource in this endeavor.

References

  • Chaloupecká, E., Tyrpekl, V., Bártová, K., Nishiyama, Y., & Dračínský, M. (2024). NMR crystallography of amino acids. Solid State Nuclear Magnetic Resonance, 130, 101921.
  • ResearchGate. (n.d.). NMR crystallography of amino acids | Request PDF. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Cardiff University. (2015, March 13). Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. Retrieved from [Link]

  • Harris, K. D., et al. (2015). L-Lysine: exploiting powder X-ray diffraction to complete the set of crystal structures of the 20 directly encoded proteinogenic amino acids.
  • Department of Organic Chemistry. (n.d.). NMR crystallography of amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Powder X-ray diffraction (XRD) patterns of amino acidfunctionalized magnetic-chitosan nano-based particles. Retrieved from [Link]

  • Duke Computer Science. (n.d.). Solving New Proteins Structure with NMR Spectroscopy. Retrieved from [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Morelhão, S. L., et al. (2017). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements.
  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

  • Universität Ulm. (n.d.). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]

  • Duke Computer Science. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved from [Link]

  • Koga, N., et al. (2012). Computational design of a protein crystal.
  • reposiTUm. (n.d.). Computational Design On Protein Crystals. Retrieved from [Link]

  • Botez, C. E., et al. (2020). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Crystals, 10(9), 813.
  • MDPI. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Computational Design of a Protein Crystal. Retrieved from [Link]

  • Int J Pharm Chem Anal. (n.d.). Analytical tools in protein structure determination. Retrieved from [Link]

  • ScholarlyCommons. (2012). Computational Design of a Protein Crystal. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantiopure β 3-neopentylglycine: synthesis and resolution | Request PDF. Retrieved from [Link]

  • PNAS. (2004). Exercises in prognostication: Crystal structures and protein folding. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of neopentyl plastic crystals and their solid solutions. Retrieved from [Link]

  • Adachi, H., et al. (2010). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization.
  • Chinese Physics B. (n.d.). High-energy x-ray diffraction study on phase transition asymmetry of plastic crystal neopentylglycol Pressure dependence of the. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Comparative review of natural and modified amino acid crystals: structural features and SHG efficiency with reference to KDP. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 2-[(2,2-Dimethylpropyl)amino]acetic acid

Executive Summary & Chemical Profile[1] 2-[(2,2-Dimethylpropyl)amino]acetic acid (commonly referred to as N-Neopentylglycine ) is a secondary amine derivative of glycine. Unlike simple amino acids, the bulky neopentyl gr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

2-[(2,2-Dimethylpropyl)amino]acetic acid (commonly referred to as N-Neopentylglycine ) is a secondary amine derivative of glycine. Unlike simple amino acids, the bulky neopentyl group (CH3)3C-CH2- introduces significant steric hindrance and increased lipophilicity.

While often used as a pharmaceutical building block, its disposal requires specific attention to its amphoteric nature (containing both an acidic carboxyl group and a basic secondary amine). This guide prioritizes incineration over aqueous release to mitigate environmental persistence, as the steric bulk may retard standard biodegradation pathways.

Chemical Identity Verification

Ensure you are handling the Amine (Target), not the Amide (N-Pivaloylglycine).

FeatureTarget Chemical (This Guide)Common Confusion
Name 2-[(2,2-Dimethylpropyl)amino]acetic acid N-Pivaloylglycine
Structure t-Bu-CH2-NH-CH2-COOHt-Bu-CO-NH-CH2-COOH
Linkage Amine (Secondary)Amide
Risk Moderate Irritant / AmphotericMild Irritant / Acidic
Quantitative Risk Profile

Data estimated based on structural analogs (Glycine/Neopentylamine) where specific MSDS data is absent.

PropertyValue / CharacteristicOperational Implication
Physical State Solid (White crystalline powder)Dust generation risk during transfer.
Solubility Water soluble; Soluble in alcoholsCapable of contaminating aqueous waste streams.
Acidity (pKa) ~2.3 (COOH) and ~9.7 (NH2+)Exists as a zwitterion at neutral pH.
Stability Stable; HygroscopicKeep containers tightly sealed.[1][2]
Incompatibility Strong Oxidizers, Acid ChloridesDo not mix with Nitric Acid or Peroxides (Risk of N-nitroso formation).

Pre-Disposal Characterization (The Self-Validating System)

Before disposal, you must validate the state of the waste. This "Self-Validating System" ensures that the chosen disposal route is chemically compatible and legally compliant.

The "3-Point Check" Protocol:

  • State Verification: Is it a pure solid, a reaction mixture, or an aqueous solution?

  • Solvent Screen: Does the waste contain halogenated solvents (DCM, Chloroform)? These must be segregated to prevent costly cross-contamination of non-halogenated waste streams.

  • pH Check: If aqueous, is the pH < 2 or > 12.5? Extreme pH classifies the waste as Corrosive (RCRA Code D002) regardless of the chemical itself.

Waste Stream Decision Logic

Use this logic flow to determine the correct bin.

WasteLogic Start Waste Material State Physical State? Start->State Solid Solid Waste State->Solid Powder/Crystals Liquid Liquid Waste State->Liquid Solution BinSolid Solid Hazardous Waste (Incineration) Solid->BinSolid Solvent Contains Solvents? Liquid->Solvent Halogen Halogenated? Solvent->Halogen Yes (>10%) BinAq Aqueous Waste (pH Adjusted) Solvent->BinAq No (Mostly Water) BinHalo Halogenated Waste Carboy Halogen->BinHalo Yes (DCM/CHCl3) BinNonHalo Non-Halogenated Organic Carboy Halogen->BinNonHalo No (MeOH/Acetone)

Figure 1: Decision matrix for segregating N-Neopentylglycine waste streams.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid Chemical

Applicable for expired shelf-life reagents or excess synthesis product.

  • PPE Requirement: Nitrile gloves, safety glasses, lab coat.[3] Use a dust mask (N95) if handling large open quantities.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: "2-[(2,2-Dimethylpropyl)amino]acetic acid" (Do not use abbreviations).

    • Hazards: "Irritant" (Check "Toxic" if specific purity data suggests).

  • Transfer: Scoop solid carefully to avoid dust. Wipe the exterior of the source bottle before disposal of the empty bottle.

  • Final Disposition: Seal and place in the Solid Waste Accumulation Area for high-temperature incineration.

    • Why Incineration? Landfilling amino acid derivatives can lead to nitrogen leaching. Incineration ensures complete destruction of the organic framework.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicable for HPLC waste or mother liquors.

  • Segregation: Determine if your solvent system is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, Acetone, Water).

  • pH Adjustment (Critical):

    • If the solution is highly acidic (e.g., from TFA in HPLC), neutralize to pH 5–9 using Sodium Bicarbonate before adding to the carboy.

    • Reasoning: N-Neopentylglycine can form salts. Neutralization prevents unexpected precipitation or heat generation when mixed with other wastes.

  • Collection: Pour into the appropriate carboy (Secondary Containment required).

    • Do NOT fill carboys >90% full. Leave headspace for expansion.

  • Documentation: Log the volume and concentration on the carboy tag immediately.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (Water or Ethanol).

  • Rinsate Disposal: Dispose of the rinsate into the appropriate liquid waste carboy (Scenario B).

  • Defacing: Cross out the label and mark "Empty." Dispose of the glass/plastic in standard laboratory trash or glass recycling, depending on facility rules.

Emergency Spill Management

In the event of a spill, the amphoteric nature of the molecule dictates the cleanup strategy.

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Alert->PPE Assess 3. Assess State PPE->Assess DrySpill Dry Spill (Powder) Assess->DrySpill WetSpill Wet Spill (Solution) Assess->WetSpill Scoop Scoop/Sweep (Minimize Dust) DrySpill->Scoop Absorb Absorb with Vermiculite or Chem-Pad WetSpill->Absorb Clean 4. Wash Surface (Soap & Water) Scoop->Clean Absorb->Clean Dispose 5. Bag & Tag (Hazardous Waste) Clean->Dispose

Figure 2: Workflow for managing incidental spills in the laboratory.

Specific Neutralization Note: If a large liquid spill occurs and the pH is unknown, apply a neutralizer (like sodium bicarbonate for acids or citric acid for bases) only if you have confirmed the pH. For N-Neopentylglycine solutions, simple absorption with vermiculite is usually safer than chemical treatment to avoid splashing.

Regulatory & Compliance Framework

Adherence to these regulations is mandatory for legal compliance.

  • RCRA (Resource Conservation and Recovery Act - USA):

    • Classification: This chemical is likely not P-listed or U-listed specifically.

    • Determination: It falls under "Process Waste." If mixed with solvents, it adopts the codes of the solvents (e.g., F003 for non-halogenated solvents).

    • Characteristic Waste: If the pH is < 2 or > 12.5, it is D002 (Corrosive).[4]

  • Sewer Disposal Ban:

    • Strict Prohibition: Do not pour N-Neopentylglycine solutions down the drain. While glycine is non-toxic, the neopentyl derivative has unknown aquatic toxicity and should not enter municipal water treatment systems [1].

  • Storage Compatibility:

    • Store away from Nitrites and Strong Acids . Secondary amines can react with nitrosating agents to form N-nitrosamines, which are potent carcinogens [2].

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements (40 CFR Part 262). Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.C, Management of Specific Classes of Chemicals. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200).[1][2] Available at: [Link]

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